molecular formula C17H21NO3 B12749960 Methyl 4-((4-ethylphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate CAS No. 142458-15-9

Methyl 4-((4-ethylphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Cat. No.: B12749960
CAS No.: 142458-15-9
M. Wt: 287.35 g/mol
InChI Key: JUSHIWVTRFXHCW-UHFFFAOYSA-N
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Description

Methyl 4-((4-ethylphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a complex organic compound with a unique structure that includes a cyclohexene ring, an amino group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-ethylphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-ethylphenylamine with a suitable cyclohexene derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium methoxide in a solvent like methanol. The intermediate product is then subjected to esterification using methyl chloroformate to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-ethylphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-((4-ethylphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((4-ethylphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((4-methoxyphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
  • Methyl 4-((4-chlorophenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Uniqueness

Methyl 4-((4-ethylphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

CAS No.

142458-15-9

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

methyl 4-(4-ethylanilino)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C17H21NO3/c1-4-12-5-7-13(8-6-12)18-14-9-11(2)16(15(19)10-14)17(20)21-3/h5-8,10-11,16,18H,4,9H2,1-3H3

InChI Key

JUSHIWVTRFXHCW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=O)C(C(C2)C)C(=O)OC

Origin of Product

United States

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